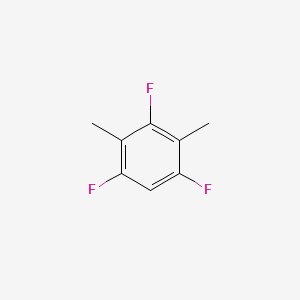

1,3,5-Trifluoro-2,4-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3,5-Trifluoro-2,4-dimethylbenzene” is a chemical compound with the molecular formula C8H7F3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves multiple steps . The process involves the use of potassium hydroxide and involves a multistep reaction . The yield and reaction conditions are not explicitly mentioned in the available resources .

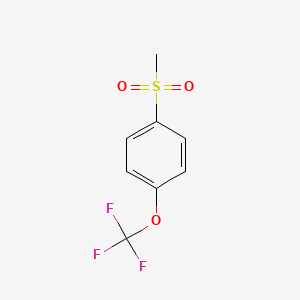

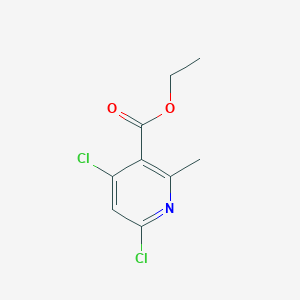

Molecular Structure Analysis

The molecular structure of “this compound” consists of a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 160.14 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available resources.

Applications De Recherche Scientifique

Synthesis of Hyperbranched Polymers

A noteworthy application involves the synthesis of hyperbranched poly(arylene ether)s from a novel trifluoromethyl-activated trifluoro monomer, prepared by coupling 1,3,5-tribromobenzene with 4-fluoro-3-trifluoromethylphenylboronic acid. The resulting hyperbranched polymers exhibit high molecular weights, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs, showcasing the potential of trifluoromethyl-activated monomers in polymer science (Banerjee et al., 2009).

Luminescence in Ytterbium(III) Complexes

The impact of chain length and fluorination on the NIR-luminescence of ytterbium(III) beta-diketonate complexes was assessed, revealing that fluorinated ligands are advisable for co-doping with Er(3+) complexes in optical amplifiers due to their slight decrease in luminescence intensity for the same β-diketonate chain length (Martín‐Ramos et al., 2013).

Aromatic Nucleophilic Substitution

In a study exploring the reactivity of di- and trifluorobenzenes, evidence was found for a concerted mechanism of aromatic nucleophilic substitution, challenging the traditional view of such reactions proceeding through a two-step process. This insight into the substitution reactions of fluorinated aromatic compounds has implications for synthetic strategies in organic chemistry (Goryunov et al., 2010).

Star-Shaped Compounds and Charge Transfer

The synthesis and study of 1,3,5-triazine derivatives with styryl or higher oligo(phenylenevinylene) chains highlight their role as star-shaped push-pull compounds. These compounds, due to their molecular structure, facilitate intramolecular charge transfer, making them potential candidates for applications in electronic materials and devices (Meier et al., 2003).

Covalent Organic Frameworks

The development of covalent organic frameworks (COFs) utilizing hydrazone linkages showcases another dimension of 1,3,5-Trifluoro-2,4-dimethylbenzene's utility. These COFs, characterized by high crystallinity, chemical and thermal stability, and permanent porosity, demonstrate the potential of using trifluoromethylated compounds in the construction of advanced porous materials (Uribe-Romo et al., 2011).

Safety and Hazards

When handling “1,3,5-Trifluoro-2,4-dimethylbenzene”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1,3,5-trifluoro-2,4-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDZJPANXVVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382181 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-12-5 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)